Ccncaskwcrdhsrcc
Description
Ccncaskwcrdhsrcc (CAS No. 1193-62-0), systematically named methyl 6-(2-(methoxycarbonyl)-1H-pyrrol-1-yl)-5-nitro-nicotinamide, is a heterocyclic organic compound with the molecular formula C₁₃H₁₃N₃O₅ and a molecular weight of 291.26 g/mol . It is synthesized via multi-step reactions involving reagents such as chlorosulfonyl isocyanate in acetonitrile and aluminum(III) chloride in dichloromethane . Key structural features include a pyrrole ring substituted with cyano and ester groups, a nitro-functionalized pyridine moiety, and an amide linkage. Its physicochemical properties include moderate aqueous solubility (Log S = -3.4), a topological polar surface area (TPSA) of 115 Ų, and a synthetic accessibility score of 3.2, indicating moderate complexity in laboratory synthesis .
Properties
Molecular Formula |
C70H106N28O21S6 |
|---|---|
Molecular Weight |
1868.2 g/mol |
IUPAC Name |
2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-12,33-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-36-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid |
InChI |
InChI=1S/C70H106N28O21S6/c1-31-54(105)92-44(22-99)63(114)85-37(10-4-5-13-71)56(107)88-40(16-32-20-82-36-9-3-2-8-34(32)36)59(110)98-49-28-122-120-24-35(72)55(106)95-48-27-124-125-29-50(68(119)94-46(53(74)104)25-121-123-26-47(65(116)84-31)97-61(112)42(18-51(73)101)90-67(48)118)96-58(109)39(12-7-15-81-70(77)78)86-64(115)45(23-100)93-60(111)41(17-33-21-79-30-83-33)89-62(113)43(19-52(102)103)91-57(108)38(87-66(49)117)11-6-14-80-69(75)76/h2-3,8-9,20-21,30-31,35,37-50,82,99-100H,4-7,10-19,22-29,71-72H2,1H3,(H2,73,101)(H2,74,104)(H,79,83)(H,84,116)(H,85,114)(H,86,115)(H,87,117)(H,88,107)(H,89,113)(H,90,118)(H,91,108)(H,92,105)(H,93,111)(H,94,119)(H,95,106)(H,96,109)(H,97,112)(H,98,110)(H,102,103)(H4,75,76,80)(H4,77,78,81)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
SAPIXEQVQIRZOT-CPQFHPGLSA-N |
Isomeric SMILES |
C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@@H](C(=N[C@H]3CSSC[C@@H](C(=N[C@@H](CSSC[C@@H](C(=N1)O)N=C([C@H](N=C3O)CC(=N)O)O)C(=N)O)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O)CO)O |
Canonical SMILES |
CC1C(=NC(C(=NC(C(=NC(C(=NC2CSSCC(C(=NC3CSSCC(C(=NC(CSSCC(C(=N1)O)N=C(C(N=C3O)CC(=N)O)O)C(=N)O)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCNCASKWCRDHSRCC involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to a series of reactions, including condensation, cyclization, and oxidation . Key reagents used in these reactions include carboxylic acids, primary and secondary amides, and guanidine derivatives. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated control systems, and large quantities of reagents. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CCNCASKWCRDHSRCC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
CCNCASKWCRDHSRCC has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of CCNCASKWCRDHSRCC involves its interaction with specific molecular targets, such as sodium channel protein type 4 subunit alpha . This interaction inhibits the function of the sodium channel, leading to various downstream effects on cellular processes. The compound’s structure allows it to bind to the target protein with high specificity, modulating its activity and influencing related pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three compounds with structural or functional similarities to Ccncaskwcrdhsrcc are analyzed below:
Methyl 4-cyano-1H-pyrrole-2-carboxylate (CAS No. 6632-80-6)
- Molecular Formula : C₇H₆N₂O₂
- Structural Similarity: Shares the pyrrole core with a cyano group and ester substitution but lacks the pyridine-nitroamide moiety .
- Properties: Lower molecular weight (150.14 g/mol vs. 291.26 g/mol). Higher synthetic accessibility (score 2.8 vs. 3.2). This compound’s moderate P-gp interaction) .
2-Fluoro-nitrostyrene (CAS No. 384-22-5)
- Molecular Formula: C₈H₆FNO₂
- Functional Similarity : Contains nitro and aromatic groups but lacks heterocyclic complexity.
- Properties: Higher volatility (lower molecular weight: 167.14 g/mol). Greater lipophilicity (Log P = 1.8 vs. 1.2 for this compound).
Methyl 6-chloro-5-nitro-nicotinamide (CAS No. 1211539-45-4)
- Molecular Formula : C₇H₆ClN₃O₃
- Structural Similarity : Shares the nitro-pyridine-amide backbone but lacks the pyrrole substituent.
- Properties: Lower TPSA (89 Ų vs. 115 Ų), enhancing membrane permeability. This compound’s moderate warnings for skin/eye irritation) .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
| Property | This compound | Methyl 4-cyano-1H-pyrrole-2-carboxylate | 2-Fluoro-nitrostyrene | Methyl 6-chloro-5-nitro-nicotinamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 291.26 | 150.14 | 167.14 | 215.60 |
| Log S | -3.4 | -2.1 | -1.8 | -2.9 |
| TPSA (Ų) | 115 | 72 | 55 | 89 |
| Synthetic Accessibility | 3.2 | 2.8 | 2.5 | 3.0 |
Research Findings and Discussion
- Synthetic Efficiency : this compound’s multi-step synthesis (e.g., nitration and cyclization) is more complex than that of its analogs, requiring specialized reagents like aluminum(III) chloride .
- Safety Profile : Its hazard profile (skin/eye irritation) is less severe than methyl 6-chloro-5-nitro-nicotinamide’s acute toxicity but requires careful handling .
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